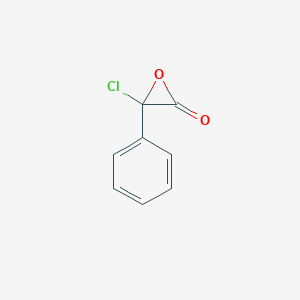

3-Chloro-3-phenyloxiran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

138061-24-2 |

|---|---|

Molecular Formula |

C8H5ClO2 |

Molecular Weight |

168.57 g/mol |

IUPAC Name |

3-chloro-3-phenyloxiran-2-one |

InChI |

InChI=1S/C8H5ClO2/c9-8(7(10)11-8)6-4-2-1-3-5-6/h1-5H |

InChI Key |

UJAMQIAYZADBCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)O2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 3 Phenyloxiran 2 One

Direct Synthesis Approaches to α-Chloroepoxyketones

Direct synthesis of α-chloroepoxyketones, such as 3-Chloro-3-phenyloxiran-2-one, predominantly relies on methods that construct the epoxide ring from acyclic precursors in a single or few steps. These approaches are valued for their efficiency in building the core structure.

Darzens Condensation Variants for Oxirane Formation

The Darzens condensation, also known as the glycidic ester condensation, stands as a cornerstone for the synthesis of α,β-epoxy esters and related structures. ucla.edujk-sci.comwikipedia.org Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a ketone or aldehyde with an α-haloester, α-halo ketone, or α-halo amide in the presence of a base. wikipedia.orgorganic-chemistry.org This method is significant for creating multifunctional compounds containing epoxide structures. jk-sci.com

The mechanism of the Darzens condensation is a classic example of an enolate-mediated pathway. The reaction is initiated by a base, which abstracts an acidic α-proton from the α-halo compound to form a resonance-stabilized enolate. ucla.edu This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone precursor. ucla.eduwikipedia.org

This nucleophilic addition results in the formation of an oxyanionic tetrahedral intermediate. ucla.edu The crucial ring-closing step follows, wherein the newly formed alkoxide anion performs an intramolecular SN2 (nucleophilic substitution) reaction, displacing the adjacent halide (chloride in this case) to form the final epoxide ring. ucla.eduwikipedia.org This sequence is formally a condensation reaction, as a molecule of hydrogen halide is eliminated. wikipedia.org

The choice of base is critical for the success of the Darzens condensation, as it must be strong enough to deprotonate the α-halo compound without promoting significant side reactions. A variety of bases have been successfully employed in this reaction, tailored to the specific substrates and desired reaction conditions.

For instance, the synthesis of related epoxy amides, such as 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide, has been achieved by reacting 2-Chloro-N-phenylacetamide with 3-chlorobenzaldehyde (B42229) using potassium hydroxide (B78521) (KOH) in acetonitrile. researchgate.net Similarly, N,N-Dialkyl-α-chloroacetamides can undergo Darzens condensation with aromatic aldehydes in the presence of potassium t-butoxide. researchgate.net Other examples in related syntheses have utilized bases like potassium carbonate (K2CO3). researchgate.net The selection of the base and solvent system can influence the reaction rate and, in some cases, the diastereoselectivity of the epoxide formation. organic-chemistry.org

| α-Halo Compound | Carbonyl Compound | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Chloro-N-phenylacetamide | 3-Chlorobenzaldehyde | Potassium Hydroxide (KOH) | Acetonitrile | α,β-Epoxy Amide | researchgate.net |

| N,N-Dialkyl-α-chloroacetamides | Aromatic Aldehydes | Potassium t-butoxide | Not specified | cis- and trans-Epoxyamides | researchgate.net |

| Phenacyl Bromide | 2-Chloroquinoline-3-carbaldehyde | Potassium Carbonate (K2CO3) | Not specified | Epoxy Ketone | researchgate.net |

| Methyl 2-chloropropanoate | Acetone | Sodium Methoxide (NaOMe) | Not specified | Epoxy Ester | ucla.edu |

Halogenation-Epoxidation Strategies

An alternative conceptual approach to this compound involves a two-step sequence of halogenation followed by epoxidation. This strategy would begin with a suitable unsaturated precursor, which is first halogenated at the α-position relative to the carbonyl group, followed by the formation of the epoxide ring.

One potential pathway involves the α-chlorination of an enolizable ketone or a related carbonyl compound. nih.gov Following the introduction of the chlorine atom, an epoxidation reaction would be carried out. For example, the epoxidation of an α,β-unsaturated ketone precursor could be achieved using various oxidizing agents. This approach separates the introduction of the halogen from the formation of the oxirane ring, offering a different level of control over the synthetic process. researchgate.net Enzymatic halogenation, which proceeds through the oxidative formation of reactive halogen species, represents a biocatalytic route for introducing halogens into organic molecules, though its application to this specific target is not widely documented. researchgate.net

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of substituted oxiranes is a significant challenge in organic chemistry. For molecules like this compound, which possess chiral centers, developing stereoselective methods to produce a single enantiomer or diastereomer is highly desirable.

Approaches to stereoselectivity in Darzens-type reactions have been explored, for example, by using chiral phase transfer catalysts that can selectively recognize and stabilize one of the transient aldolate intermediates, thereby influencing the stereochemical outcome. organic-chemistry.org However, developing broadly applicable and highly enantioselective Darzens reactions remains a challenge. organic-chemistry.org

Enantioselective Epoxidation Strategies

A powerful and more commonly employed strategy for the asymmetric synthesis of chiral epoxides is the enantioselective epoxidation of an unsaturated precursor. This approach relies on the use of a chiral catalyst to control the facial selectivity of the oxygen atom transfer to a double bond.

For the synthesis of this compound, this would involve the preparation of an appropriate α-chloro-α,β-unsaturated ketone precursor. This intermediate could then be subjected to enantioselective epoxidation conditions. Several catalytic systems are known to be effective for the epoxidation of α,β-unsaturated ketones. For example, catalyst systems based on rare-earth metal amides combined with phenoxy-functionalized chiral prolinols have shown excellent yields and enantiomeric excesses of up to 99% using tert-butylhydroperoxide (TBHP) as the oxidant. organic-chemistry.org Other methods, such as those employing oxaziridines or asymmetric phase transfer catalysis, have also been successfully applied to the enantioselective epoxidation of unsaturated carbonyl compounds. researchgate.net

| Catalyst System | Oxidant | Key Features | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rare-Earth Metal Amides + Chiral Prolinols | tert-Butylhydroperoxide (TBHP) | High efficiency and selectivity for various substrates. | Up to 99% | organic-chemistry.org |

| Chiral Oxaziridines | Substrate itself is oxidized | Used for enantioselective oxidation of alkenes. | Varies with substrate | researchgate.net |

| Asymmetric Phase Transfer Catalysis | Various | Effective for α,β-unsaturated ketones. | Varies with catalyst and substrate | researchgate.net |

Diastereoselective Control in Oxirane Ring Formation

The formation of the oxirane ring in this compound involves the creation of two adjacent stereocenters (at C2 and C3), necessitating control over the relative configuration of these centers to yield either cis or trans diastereomers. The Darzens reaction, or glycidic ester condensation, represents a primary method for this transformation, involving the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.org

The mechanism proceeds through several key stages, each influencing the final stereochemical outcome:

Enolate Formation : A base abstracts an acidic α-proton from the α-halo precursor to form a carbanion (enolate).

Nucleophilic Addition : The enolate attacks the carbonyl carbon of an aldehyde (e.g., benzaldehyde), forming a halohydrin intermediate. This step establishes the two new stereocenters, resulting in a mixture of syn and anti diastereomeric aldolates. organic-chemistry.orgpsiberg.com

Ring Closure : The resulting alkoxide undergoes an intramolecular S(_N)2 reaction, attacking the carbon bearing the halogen. This displaces the halide and forms the epoxide ring. wikipedia.orgunacademy.com

The stereochemical course of the reaction is determined by the kinetics of the intermediate steps. wikipedia.org The final cis or trans geometry of the epoxide is a direct consequence of the stereochemistry of the halohydrin intermediate, as the S(_N)2 ring-closure occurs with inversion of configuration. wikipedia.org Therefore, controlling the formation of the syn and anti halohydrins is crucial for achieving diastereoselectivity.

While specific studies on this compound are scarce, research on analogous systems provides significant insight. For instance, the Darzens-type reaction of 3-chlorooxindoles with various aromatic aldehydes has been shown to produce aryl-substituted spiro-epoxyoxindoles with high to excellent diastereoselectivity. beilstein-archives.org In this reaction, a carbanion is generated at the C3 position of the α-chlorooxindole, which then attacks the aldehyde. The transition state favors a trans arrangement of the bulky substituents, leading predominantly to the trans-epoxide product. beilstein-archives.org This strategy, using a base like potassium hydroxide under solvent-free grinding conditions, has successfully yielded products with high diastereomeric ratios. beilstein-archives.org

Table 1: Diastereoselective Darzens-Type Reaction of 3-Chlorooxindoles with Aldehydes beilstein-archives.org

| Entry | Aldehyde | 3-Chlorooxindole | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzaldehyde (B42025) | N-H | 3'-phenylspiro[indoline-3,2'-oxiran]-2-one | 88 | 92:8 |

| 2 | 4-Nitrobenzaldehyde | N-H | 3'-(4-nitrophenyl)spiro[indoline-3,2'-oxiran]-2-one | 95 | >99:1 |

| 3 | 4-Chlorobenzaldehyde | N-H | 3'-(4-chlorophenyl)spiro[indoline-3,2'-oxiran]-2-one | 92 | 95:5 |

| 4 | 3-Thiophenecarboxaldehyde | N-H | 3'-(thiophen-3-yl)spiro[indoline-3,2'-oxiran]-2-one | 90 | >99:1 |

| 5 | Benzaldehyde | N-Benzyl | 1-benzyl-3'-phenylspiro[indoline-3,2'-oxiran]-2-one | 93 | 92:8 |

Chemoenzymatic and Biocatalytic Approaches to Chiral Epoxides

Chemoenzymatic and biocatalytic methods offer powerful and environmentally sustainable alternatives for synthesizing chiral epoxides, often with exceptional levels of enantiopurity. mdpi.comnih.gov These approaches leverage the inherent chirality of enzymes to control stereochemical outcomes. While direct enzymatic synthesis of this compound has not been documented, several established biocatalytic strategies could be adapted for its production or the synthesis of its chiral precursors.

Direct Enzymatic Epoxidation: Enzymes such as peroxidases and monooxygenases can catalyze the direct epoxidation of olefinic precursors. Chloroperoxidase (CPO), for example, has been successfully used for the enantioselective halo-hydroxylation and epoxidation of substrates like allyl alcohol and chloropropene, yielding C3 chiral building blocks with enantiomeric excess (ee) values exceeding 96%. nih.gov A hypothetical route to an enantiomerically enriched this compound could involve the CPO-catalyzed epoxidation of a suitable chlorinated α,β-unsaturated lactone precursor.

Enzymatic Kinetic Resolution: Kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, is a widely used technique. Lipases are particularly versatile for this purpose. A potential chemoenzymatic pathway could involve the enzymatic resolution of a racemic precursor, such as a halohydrin or a functionalized alcohol, which is then chemically converted to the desired chiral epoxide. nih.govnih.gov This approach separates the synthesis of the carbon skeleton from the introduction of chirality, allowing for a modular strategy.

Biocatalytic Cascades: Modern biocatalysis often employs multi-enzyme cascades in a single pot to perform complex transformations. rsc.org These systems can convert simple achiral starting materials into complex chiral products through sequential, enzyme-catalyzed steps. A bienzymatic cascade could potentially be designed to synthesize a chiral precursor to this compound with high stereoselectivity.

Table 2: Examples of Chemoenzymatic and Biocatalytic Methods for Chiral Epoxide Synthesis

| Enzyme Class | Method | Example Substrate | Example Product | Enantiomeric Excess (ee %) | Reference |

| Chloroperoxidase (CPO) | Enantioselective Epoxidation | Allyl alcohol | (R)-Glycidol | 96.7 | nih.gov |

| Chloroperoxidase (CPO) | Enantioselective Halohydroxylation | Chloropropene | (R)-2,3-dichloro-1-propanol | 98.1 | nih.gov |

| Lipase | Baeyer-Villiger Oxidation | Levoglucosenone derivative | γ-Hydroxymethyl-γ-butyrolactone | - | mdpi.comnih.gov |

| Lipase | Kinetic Resolution | Racemic cis-3-hydroxypipecolic acid derivative | Enantiopure acetylated pipecolic acid derivative | 98:2 er | nih.gov |

Control of Relative and Absolute Stereochemistry

Achieving full stereocontrol in the synthesis of this compound requires methodologies that are both diastereoselective and enantioselective, thereby producing a single, desired stereoisomer out of the four possible.

Control of relative stereochemistry (cis vs. trans) is primarily addressed during the C-C bond-forming and ring-closing steps, as discussed in the context of the Darzens reaction. beilstein-archives.org The choice of reactants, base, solvent, and temperature can influence the kinetic and thermodynamic equilibria between the intermediate syn and anti halohydrins, thus directing the reaction toward a preferred diastereomer. wikipedia.orgpsiberg.com

Control of absolute stereochemistry (R vs. S configuration at each stereocenter) requires the introduction of a chiral influence. This can be accomplished through several advanced strategies:

Asymmetric Darzens Reactions : The use of chiral catalysts or auxiliaries can render the Darzens reaction enantioselective. Chiral phase-transfer catalysts (PTCs), for instance, can form a chiral complex with the enolate, guiding its attack on the aldehyde to selectively produce one enantiomer of the halohydrin intermediate. organic-chemistry.org Similarly, attaching a chiral auxiliary to the α-haloester precursor can direct the stereochemical course of the reaction. acs.org

Biocatalysis : As detailed previously, enzymes provide an excellent means of controlling absolute stereochemistry due to their intrinsically chiral active sites. nih.gov A biocatalytic epoxidation or a kinetic resolution of a precursor alcohol or halohydrin can furnish an intermediate with high enantiopurity, which can then be carried forward to the final chiral epoxide product. nih.govnih.gov

The ideal synthetic strategy would integrate these elements. For example, a highly enantioselective synthesis could be achieved by using a chiral catalyst in a Darzens reaction that is also inherently diastereoselective. Alternatively, a chemoenzymatic approach could be employed where an enzyme first creates a key chiral intermediate, which is then subjected to a diastereoselective chemical reaction to form the target oxirane ring.

Precursor Synthesis and Functionalization for this compound Analogs

The synthesis of this compound and its analogs relies on the availability of suitable precursors that can be modified to introduce desired structural diversity. The core precursors for the target molecule via a Darzens-type condensation are benzaldehyde and an α,α-dihalo ester or lactone. A more direct precursor is 2-chloro-2-phenylacetic acid or its corresponding ester.

A practical synthesis for 2-chloro-2-phenylacetic acid starts from ethyl mandelate (B1228975). Treatment of ethyl mandelate with thionyl chloride effectively replaces the hydroxyl group with a chlorine atom to yield ethyl 2-chloro-2-phenylacetate. This ester can then be hydrolyzed, typically using a mixture of acetic acid and hydrochloric acid, to afford the target precursor, 2-chloro-2-phenylacetic acid. prepchem.com

Functionalization to create analogs of this compound can be achieved by modifying these precursors.

Aryl Ring Functionalization : A wide range of analogs can be synthesized by starting with substituted benzaldehydes. Using benzaldehydes with electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) allows for the systematic modification of the electronic properties of the phenyl ring at the C3 position of the oxirane. beilstein-archives.org

Modification of the Oxirane Ring : While the target is an oxiran-2-one (an α-lactone), related analogs such as α,β-epoxy ketones or α,β-epoxy amides can be synthesized by using α-halo ketones or α-halo amides, respectively, in the Darzens condensation instead of an α-halo lactone precursor. wikipedia.org

Synthesis of Complex Analogs : More complex analogs, such as spiro-epoxyoxindoles, are synthesized from correspondingly complex precursors. The synthesis of these analogs involves the reaction between various substituted 3-chlorooxindoles (e.g., N-H, N-benzyl, N-ethyl) and different aromatic, heterocyclic, or polycyclic aldehydes. beilstein-archives.org

This modular approach, where functionalized precursors are combined, provides a robust platform for generating a diverse library of this compound analogs for further study.

Table 3: Precursors for the Synthesis of Spiro-Epoxyoxindole Analogs beilstein-archives.org

| Precursor 1 (Aldehyde) | Precursor 2 (3-Chlorooxindole) | Resulting Analog Structure |

| Benzaldehyde | 1-benzyl-3-chloroindolin-2-one | 1-benzyl-3'-phenylspiro[indoline-3,2'-oxiran]-2-one |

| 4-Methoxybenzaldehyde | 3-chloroindolin-2-one | 3'-(4-methoxyphenyl)spiro[indoline-3,2'-oxiran]-2-one |

| 2-Pyridinecarboxaldehyde | 3-chloroindolin-2-one | 3'-(pyridin-2-yl)spiro[indoline-3,2'-oxiran]-2-one |

| 1-Naphthaldehyde | 3-chloroindolin-2-one | 3'-(naphthalen-1-yl)spiro[indoline-3,2'-oxiran]-2-one |

Reaction Mechanisms and Transformations of 3 Chloro 3 Phenyloxiran 2 One

Oxirane Ring-Opening Reactions

The high reactivity of epoxides is a direct consequence of their significant ring strain, which facilitates ring-opening reactions initiated by either nucleophiles or acids.

The ring-opening of epoxides can proceed through two primary mechanisms, depending on the reaction conditions. Under basic or neutral conditions, the reaction follows an SN2 mechanism. In this pathway, a potent nucleophile directly attacks one of the carbon atoms of the epoxide ring. This attack leads to the simultaneous breaking of a carbon-oxygen bond and the formation of a new carbon-nucleophile bond, all in a single, concerted step.

Conversely, under acidic conditions, the reaction mechanism is a hybrid of SN1 and SN2 characteristics. byjus.com The reaction is initiated by the protonation of the epoxide oxygen, which enhances the leaving group ability of the oxygen atom. byjus.com This is followed by the nucleophilic attack on one of the carbons of the oxirane ring.

The reactivity of β-propiolactone, a related four-membered lactone, with various nucleophiles has been studied, revealing that "hard" nucleophiles tend to attack the acyl carbon, while "soft" nucleophiles prefer to attack the β-carbon. nih.gov This provides insight into the potential reactivity patterns of 3-chloro-3-phenyloxiran-2-one. For instance, hydrolysis of a spiroepoxy-β-lactone occurs via cleavage of the distal C-O epoxide bond. nih.gov

A variety of nucleophiles, including amines, hydrides, and organometallic reagents like Grignard reagents and acetylide anions, are capable of opening the epoxide ring, typically through an SN2 mechanism. byjus.com

The regioselectivity of the ring-opening reaction in unsymmetrical epoxides is influenced by both steric and electronic factors. In base-catalyzed reactions (SN2), the nucleophile preferentially attacks the less sterically hindered carbon atom. However, in acid-catalyzed reactions, the nucleophile tends to attack the more substituted carbon atom, which can better stabilize the developing positive charge in the transition state. byjus.com For aryl-substituted epoxides, the attack often occurs at the benzylic position due to the stabilization of the partial positive charge by the phenyl group. thieme-connect.de

The stereochemistry of the ring-opening is also a critical aspect. In an SN2 reaction, the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the carbon atom undergoing substitution. This leads to the formation of trans products from the ring-opening of cyclic epoxides. byjus.com

The table below summarizes the regioselectivity observed in the ring-opening of various epoxides under different conditions.

| Epoxide Substrate | Reagent/Catalyst | Conditions | Major Product(s) | Reference |

| trans-2,3-diaryloxiranes | LiBr/Amberlyst 15 | -30 °C to 20 °C | syn- and anti-bromohydrins | acs.org |

| 2-methyloxirane | tBu2PCH2BPh2 (FLP) | Not specified | Six-membered heterocycle | researchgate.net |

| 2-phenyloxirane | tBu2PCH2BPh2 (FLP) | Not specified | Six-membered heterocycle | researchgate.net |

| 2-(trifluoromethyl)oxirane | tBu2PCH2BPh2 (FLP) | Not specified | Six-membered heterocycle | researchgate.net |

| Epichlorohydrin | Amines | Water or solvent-free | 1,2-amino alcohols | researchgate.net |

In the presence of acids, epoxides can undergo rearrangements to form carbonyl compounds. rsc.org This transformation is a common and atom-economical reaction for this class of compounds. rsc.org For trisubstituted epoxides, two main rearrangement pathways are possible upon Lewis acid-promoted C-O bond cleavage. Migration of a hydride can lead to a ketone, while the migration of an alkyl or aryl group can result in an aldehyde. rsc.org

A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed to synthesize di- and mono-oxalamides. rsc.org This reaction proceeds through a classical Meinwald rearrangement followed by a new rearrangement sequence. rsc.org

The photochemistry of ketones with an adjacent three-membered ring, such as an oxirane, has been extensively studied. doi.org These compounds exhibit photochemical properties that differ from those of simple ketones due to the conjugation between the ring and the carbonyl group. doi.org A common photochemical process for oxiranyl ketones is ring-opening. doi.org For example, 1-benzoyl-2-methyl-2-phenyloxirane undergoes photorearrangement to 1,3-diphenyl-3-buten-2-ol-1-one, which involves the opening of the oxiranyl ring. doi.org

The ring-opening can occur directly from the excited state of the reactant or from radical intermediates formed through hydrogen abstraction by the excited carbonyl group. doi.org In some cases, the carbonyl group of the excited ketone can abstract a hydrogen atom from the oxiranyl ring itself, leading to different reaction pathways. doi.org

Reactivity of the α-Chloro Substituent

The chlorine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution.

The α-chloro substituent in this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group. Nucleophilic substitution reactions at this position can proceed via an SN1 or SN2 mechanism, depending on the substrate, nucleophile, and reaction conditions. vaia.com In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate after the departure of the chloride ion. vaia.com In an SN2 reaction, the nucleophile attacks the carbon atom, and the chloride ion is displaced in a single step.

Elimination Reactions

Elimination reactions of this compound can proceed through various mechanisms, primarily E1 and E2 pathways. The specific pathway and resulting products are influenced by factors such as the strength of the base, the solvent, and the stereochemistry of the starting material.

In an E2 mechanism, a strong base abstracts a proton, and the leaving group departs simultaneously, leading to the formation of a double bond. For this to occur, the proton and the leaving group must be in an anti-periplanar conformation. iitk.ac.in The rate of the E2 reaction is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics. libretexts.org Strong, negatively charged bases like hydroxides and alkoxides are typically used to promote E2 reactions. iitk.ac.inlibretexts.org The use of polar aprotic solvents can also enhance the rate of E2 reactions. iitk.ac.in

The stability of the transition state plays a crucial role in determining the reaction rate. As the number of alkyl substituents on the carbon bearing the leaving group increases, the rate of the E2 reaction generally increases. iitk.ac.in This is because the transition state has some developing double bond character, and more substituted alkenes are more stable. iitk.ac.in

In contrast, the E1 mechanism is a two-step process involving the formation of a carbocation intermediate followed by deprotonation to form the alkene. This pathway is more common with tertiary and secondary alkyl halides and is favored by polar protic solvents, which can stabilize the carbocation intermediate. The rate of an E1 reaction is dependent only on the concentration of the substrate, following first-order kinetics.

When multiple β-hydrogens are available for abstraction, the regioselectivity of the elimination reaction is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. iitk.ac.in However, steric hindrance and the requirement for a specific stereochemical arrangement in the E2 mechanism can sometimes lead to the formation of the less substituted Hofmann product.

Reactivity of the Phenylketone Moiety

The phenylketone moiety in this compound significantly influences its reactivity. The carbonyl group is a key functional group that can undergo a variety of transformations. The electron-withdrawing nature of the carbonyl group can activate the adjacent carbons, making them susceptible to nucleophilic attack.

The phenyl group, being conjugated with the carbonyl group, can also affect the reactivity. This conjugation can stabilize intermediates formed during reactions. The reactivity of the phenylketone can be exploited in various synthetic applications. For instance, it can participate in reactions such as reductions, oxidations, and additions.

Reaction Kinetics and Mechanistic Studies

Kinetic studies are essential for understanding the mechanism of a reaction and identifying the rate-determining step. For bimolecular reactions like the E2 elimination, the rate is proportional to the concentrations of both the substrate and the base. libretexts.org This indicates that both species are involved in the single, concerted rate-determining step.

In contrast, for unimolecular reactions like E1, the rate is only proportional to the concentration of the substrate, suggesting that the formation of the carbocation intermediate is the slow, rate-determining step.

Experimental data, such as the effect of reactant concentrations on the reaction rate, can help to distinguish between these mechanisms. For example, a reaction that proceeds via an E2 mechanism will show a second-order rate law, while an E1 reaction will exhibit a first-order rate law. libretexts.org

The choice of solvent and catalyst can have a profound impact on the outcome of reactions involving this compound.

Solvent Effects:

Polar protic solvents (e.g., water, methanol (B129727), ethanol) can solvate both cations and anions effectively. They are particularly good at stabilizing carbocation intermediates, thus favoring E1 reactions.

Polar aprotic solvents (e.g., acetone, DMSO, DMF) can solvate cations but are less effective at solvating anions. This can increase the nucleophilicity and basicity of anions, thereby favoring SN2 and E2 reactions. iitk.ac.in

Nonpolar solvents are generally less effective at solvating charged species and may not be suitable for reactions involving ionic intermediates.

Catalyst Effects: Catalysts can be used to accelerate reactions and control their selectivity.

Acid catalysts can protonate the oxygen atom of the oxirane ring, making it a better leaving group and facilitating ring-opening reactions.

Base catalysts can deprotonate the substrate, initiating elimination reactions or acting as nucleophiles themselves. The strength of the base is a critical factor; strong bases favor E2 eliminations. iitk.ac.inlibretexts.org

Phase-transfer catalysts can be employed in reactions involving immiscible phases, such as an aqueous phase and an organic phase. These catalysts help to transport one of the reactants into the other phase where the reaction occurs.

Enzyme catalysts (biocatalysts) can offer high stereoselectivity in reactions such as reductions. mdpi.com

The table below summarizes the influence of different catalysts and solvents on reaction outcomes for related compounds.

| Catalyst | Solvent | Reactant | Reaction Type | Key Observation | Reference |

|---|---|---|---|---|---|

| NaOH | Methanol | 4-Phenylchalcone | Epoxidation | Higher polarity of methanol leads to better dissolution and reduced side reactions. | |

| KOH | Ethanol | 4-Phenylchalcone | Epoxidation | - | |

| Anionic macroporous resin (Purolite A-500) | - | Epichlorohydrin and palmitic acid | Esterification | Effective catalyst for the synthesis of 3-chloro-2-hydroxypropyl palmitate. | researchgate.net |

| [Heemim][ZrCl5] | - | Propylene oxide and CO2 | Cycloaddition | Effective, stable, and reusable catalyst. | rsc.org |

Transformations into Diverse Organic Scaffolds

This compound is a versatile building block that can be transformed into a variety of more complex organic scaffolds. The presence of the reactive epoxide ring, the chloro substituent, and the phenylketone moiety allows for a range of synthetic manipulations.

Ring-opening reactions: The strained oxirane ring can be opened by a wide array of nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-functionalized compounds. These reactions can be catalyzed by either acids or bases. Acid-catalyzed ring-opening often proceeds via a carbocation-like transition state, with the nucleophile attacking the more substituted carbon. cdnsciencepub.com

Rearrangement reactions: Under certain conditions, this compound can undergo rearrangements to form other heterocyclic systems or acyclic compounds.

Cyclization reactions: The functional groups present in the molecule can be utilized in intramolecular reactions to construct new rings. For example, a nucleophilic group elsewhere in the molecule could attack the epoxide or the carbonyl carbon to form a cyclic product.

Multi-component reactions: This compound can be a component in multi-component reactions, where several starting materials are combined in a single step to generate a complex product, thereby increasing synthetic efficiency.

The ability to transform this compound into diverse and complex molecules makes it a valuable intermediate in organic synthesis, with potential applications in the preparation of pharmaceuticals and other fine chemicals. ugent.beresearchgate.net

Stereochemical Aspects of 3 Chloro 3 Phenyloxiran 2 One

Enantiomer and Diastereomer Generation and Separation

3-Chloro-3-phenyloxiran-2-one possesses two chiral centers, which allows for the existence of a maximum of four stereoisomers (2ⁿ, where n=2). These stereoisomers consist of two pairs of enantiomers. The isomers where the substituent on C2 (in this case, implicitly a lone pair or part of the carbonyl system's influence) and the chloro/phenyl groups on C3 are on the same side of the ring are termed cis isomers, while those on opposite sides are trans isomers. Each of these diastereomers (cis and trans) exists as a pair of non-superimposable mirror images known as enantiomers.

Generation: The primary method for synthesizing α,β-epoxy esters and related structures is the Darzens condensation. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.org For this compound, a plausible synthetic route would involve the reaction of a suitable precursor that can form a resonance-stabilized carbanion with a carbonyl compound, followed by intramolecular nucleophilic substitution to form the epoxide ring. wikipedia.org

The Darzens reaction typically produces a mixture of cis and trans diastereomers. organic-chemistry.org The ratio of these diastereomers can be influenced by reaction conditions such as the choice of base, solvent, and temperature, which affect the geometry of the intermediate enolate and the steric interactions in the transition state. psiberg.com Asymmetric variations of the Darzens reaction, using chiral reagents or catalysts, have been developed to achieve the synthesis of specific, optically active epoxides. psiberg.com

Separation: Once a mixture of stereoisomers is generated, separation is required to isolate pure compounds.

Diastereomer Separation: Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention). Therefore, they can be separated using standard laboratory techniques such as fractional crystallization or chromatography (e.g., column chromatography, thin-layer chromatography).

Enantiomer Separation (Resolution): Enantiomers share identical physical properties in an achiral environment, making their separation more challenging. Resolution of a racemic mixture (a 50:50 mixture of enantiomers) requires chiral methods. One common approach is enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the derivatized one. nih.gov Another powerful method is chiral chromatography, as detailed in the following section. Dynamic kinetic resolution is an advanced technique that can convert a racemic starting material into a single, optically active product in high yield. acs.org

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

| Isomer 1 | R | R | Enantiomer of Isomer 2 |

| Isomer 2 | S | S | Enantiomer of Isomer 1 |

| Isomer 3 | R | S | Enantiomer of Isomer 4 |

| Isomer 4 | S | R | Enantiomer of Isomer 3 |

Note: The specific assignment of R/S descriptors to cis/trans isomers would require detailed analysis following Cahn-Ingold-Prelog priority rules.

Chiral Recognition and Resolution Techniques

Chiral recognition is the process by which a chiral environment or agent interacts differently with the two enantiomers of a chiral compound. This principle is the foundation for all enantiomeric resolution techniques.

The most prevalent modern method for both analytical and preparative separation of enantiomers is chiral chromatography , including high-performance liquid chromatography (HPLC) and gas chromatography (GC). This technique utilizes a chiral stationary phase (CSP) . The CSP creates a chiral environment within the chromatography column. As the racemic mixture of this compound passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different energies and stabilities, leading to different retention times and allowing for their separation.

Common types of CSPs used for resolving chiral compounds include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and are effective for a broad range of chiral compounds.

Pirkle-type or brush-type phases: These phases have small chiral molecules covalently bonded to the silica (B1680970) support.

Cyclodextrin-based CSPs: These utilize cyclodextrins, which are chiral, cyclic oligosaccharides, to form inclusion complexes with the enantiomers.

Ligand-exchange phases: These are used for resolving amino acids and related compounds.

In the context of resolving α-halo-γ-lactones, chiral bifunctional sulfide (B99878) catalysts have been used in asymmetric synthesis, indicating that chiral sulfur-based compounds can effectively recognize the stereochemistry of lactone precursors. nii.ac.jp Similarly, enzymatic resolutions, often employing lipases, are highly effective for separating enantiomers of alcohols that can be precursors to chiral lactones. nih.gov

Table 2: Summary of Chiral Resolution Techniques

| Technique | Principle | Applicability |

| Chiral Chromatography (HPLC/GC) | Differential interaction with a Chiral Stationary Phase (CSP), leading to different retention times. | Broadly applicable for analytical and preparative separation of enantiomers. |

| Enzymatic Resolution | A chiral enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture. | Applicable to compounds with functional groups recognized by enzymes (e.g., alcohols, esters). |

| Diastereomeric Salt Formation | Reaction of a racemic acid/base with a single enantiomer of a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization. | Applicable to racemates containing acidic or basic functional groups. |

| Dynamic Kinetic Resolution (DKR) | Combines rapid racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of 100% of the starting material into a single enantiomeric product. | Advanced method for asymmetric synthesis. acs.org |

Conformational Analysis of the Oxirane Ring System

The oxiran-2-one ring is a three-membered heterocycle containing a carbonyl group, which makes it an α-lactone. Such rings are subject to significant ring strain due to the deviation of their internal bond angles (approximately 60°) from the ideal tetrahedral or trigonal planar geometries. This inherent strain is a primary driver of the ring's high reactivity. numberanalytics.com

The conformation of the this compound molecule is determined by a balance of several factors:

Ring Strain: The three-membered ring itself is nearly planar.

Steric Interactions: The bulky phenyl group and the chlorine atom are both attached to the C3 carbon. The steric repulsion between these groups and any substituents on the C2 carbon will influence the most stable arrangement.

Electronic Effects: The electron-withdrawing nature of the chlorine atom and the carbonyl group, as well as the π-system of the phenyl ring, will affect the electron distribution and geometry of the molecule.

Influence of Stereochemistry on Reactivity Profiles

The stereochemistry of this compound is a critical determinant of its chemical reactivity, particularly in ring-opening reactions, which are characteristic of strained epoxides. numberanalytics.comchemistrysteps.com The reaction pathway and the stereochemical outcome of the product are directly linked to the stereochemistry of the starting epoxide. rsc.org

Diastereoselectivity: The cis and trans diastereomers of this compound will exhibit different reactivity. The spatial arrangement of the phenyl and chloro substituents relative to the rest of the ring affects the accessibility of the electrophilic carbon atoms (the carbonyl carbon and C2) to an incoming nucleophile. For instance, in a nucleophilic ring-opening reaction, the nucleophile will typically attack from the side opposite to the C-O bond being broken (an Sₙ2-type mechanism). masterorganicchemistry.com The steric hindrance on each face of the epoxide ring is different for the cis and trans isomers, which can lead to different reaction rates and even different products. Studies on diastereomeric bis(oxiranes) have shown that the reciprocal orientation of oxygen atoms determines the reaction path, with trans isomers sometimes undergoing domino reactions not observed for the cis isomers. nih.gov

Regioselectivity: In unsymmetrical epoxides, the site of nucleophilic attack depends on the reaction conditions. Under basic or neutral conditions with a strong nucleophile, attack generally occurs at the less sterically hindered carbon. chemistrysteps.commasterorganicchemistry.com Under acidic conditions, the reaction proceeds through a more Sₙ1-like transition state, and the nucleophile attacks the carbon atom that can better stabilize a partial positive charge (typically the more substituted carbon). fiveable.me For this compound, the presence of the phenyl group at C3 would strongly influence the regioselectivity in acid-catalyzed reactions.

Stereospecificity: Epoxide ring-opening reactions are generally stereospecific. rsc.org A nucleophilic attack via an Sₙ2 mechanism results in an inversion of configuration at the carbon atom that is attacked. fiveable.me Therefore, starting with a specific enantiomer of the oxirane will lead to a specific enantiomer of the product. For example, the ring-opening of a (2R, 3R)-epoxide will yield a product with a different stereochemical configuration than the ring-opening of its (2S, 3S)-enantiomer when using a chiral reagent.

Reactions with Chiral Reagents: While the two enantiomers of this compound will react at the same rate with achiral reagents, they will react at different rates with chiral, non-racemic reagents. This is the basis for kinetic resolution, a method used to separate enantiomers.

Computational and Theoretical Investigations of 3 Chloro 3 Phenyloxiran 2 One

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to determine molecular geometries, energies, and other electronic properties. Despite a thorough search of scientific databases, no specific DFT studies detailing the electronic structure and stability of 3-Chloro-3-phenyloxiran-2-one have been found in the available literature. While DFT studies have been conducted on related compounds, such as other substituted oxiranes and quinoline (B57606) derivatives ijpsi.orgresearchgate.net, the direct application of these findings to This compound would be speculative and fall outside the scope of this focused review. General DFT principles suggest that the presence of the electron-withdrawing chlorine atom and the phenyl group would significantly influence the electron distribution and stability of the oxirane ring researchgate.net.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. There are currently no published molecular orbital analyses specifically for This compound . General principles of MO theory would predict that the lone pairs of the oxygen and chlorine atoms, as well as the π-system of the phenyl group, would contribute significantly to the frontier molecular orbitals.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways and the analysis of transition states are essential for predicting reaction mechanisms and kinetics. These studies can provide valuable insights into the reactivity of a compound. As of this review, no specific research articles detailing reaction pathway modeling or transition state analysis for reactions involving This compound could be located. Such studies on similar epoxide ring-opening reactions have been performed for other molecules, often revealing the influence of substituents on the activation energy and regioselectivity of the reaction scispace.com.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental data and confirming molecular structures. There is no available literature that specifically reports the computational prediction of spectroscopic parameters for This compound . However, methodologies for predicting such data for related epoxide-containing molecules are well-established and have been shown to be a powerful tool in structural elucidation davcollegekanpur.ac.inacs.org.

Analytical Methodologies for the Characterization and Quantification of 3 Chloro 3 Phenyloxiran 2 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 3-chloro-3-phenyloxiran-2-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed. sigmaaldrich.com

In ¹H NMR spectroscopy of a related compound, ((2R,3R)-2-chloro-3-phenyloxiran-2-yl)(1-methyl-1H-pyrrol-2-yl)methanone, the proton on the oxirane ring appears as a singlet at 4.50 ppm. The aromatic protons of the phenyl group exhibit signals between 7.66 and 8.33 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton. For the aforementioned related methanone, the carbon atoms of the oxirane ring resonate at 61.7 ppm and 80.8 ppm. The carbonyl carbon of the ketone function is observed at 177.0 ppm, while the phenyl carbons appear in the range of 123.0 to 138.8 ppm. rsc.org These values can be used as a reference for interpreting the spectra of this compound.

Table 1: Representative NMR Data for a Related Chloro-Phenyloxirane Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 4.50 (s, 1H) | Oxirane CH |

| ¹H | 7.66 - 8.33 (m) | Aromatic CH |

| ¹³C | 61.7 | Oxirane C |

| ¹³C | 80.8 | Oxirane C |

| ¹³C | 123.0 - 138.8 | Aromatic C |

| ¹³C | 177.0 | Carbonyl C |

Data for ((2R,3R)-2-chloro-3-phenyloxiran-2-yl)(1-methyl-1H-pyrrol-2-yl)methanone. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of the carbonyl group of the lactone and the carbon-chlorine bond. For instance, the IR spectrum of a structurally similar compound, ((2R,3R)-2-chloro-3-(4-nitrophenyl)oxiran-2-yl)(1-methyl-1H-pyrrol-2-yl)methanone, displays a characteristic absorption band for the carbonyl group (C=O) at 1648 cm⁻¹. rsc.org General IR spectra for related compounds are often recorded using a FTIR spectrometer over a range of 4000-600 cm⁻¹. rsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. For example, the HRMS (APCI) data for ((2R,3R)-2-chloro-3-phenyloxiran-2-yl)(1-methyl-1H-pyrrol-2-yl)methanone showed a calculated [M+H]⁺ ion at 307.0480, with the found value being 307.0482, which corresponds to the molecular formula C₁₄H₁₁ClN₂O₄. rsc.org This level of precision is instrumental in verifying the identity of this compound.

X-ray Crystallography for Absolute Configuration and Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. This technique has been successfully applied to derivatives of this compound to elucidate their stereochemistry.

For instance, the crystal structure of (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide, a related compound, was determined to be orthorhombic with the space group P2₁2₁2₁. nih.govresearchgate.net The analysis revealed that the two benzene (B151609) rings adopt a syn configuration with respect to the epoxy ring. nih.govresearchgate.net The dihedral angles between the epoxy ring and the benzene rings were found to be 59.71 (16)° and 67.58 (15)°. nih.govresearchgate.net Similarly, the structure of 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide was found to be monoclinic (P2₁), where the two benzene rings are in a cis configuration relative to the epoxy ring. iucr.org Such detailed structural information is invaluable for understanding the molecule's reactivity and properties.

Table 2: Crystallographic Data for Related Chloro-Phenyloxirane Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angles |

|---|---|---|---|

| (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide nih.govresearchgate.net | Orthorhombic | P2₁2₁2₁ | Epoxy ring to benzene rings: 59.71(16)°, 67.58(15)° |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful method for separating and analyzing volatile compounds without decomposition. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components based on their mass spectra. epa.gov GC-MS is a widely used technique for the analysis of various chlorinated compounds. nih.govnih.gov For instance, a rapid and selective GC-MS method has been developed for the determination of styrene-7,8-oxide, a related epoxide, in biological samples. researchgate.net This approach often involves an extraction step followed by analysis, which can be adapted for the quantification of this compound. The use of an internal standard, such as a deuterated analog, can improve the accuracy and precision of the quantification. agriculturejournals.cz The selection of the appropriate GC column and temperature program is critical for achieving good separation and peak shape.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile compounds like this compound. scribd.com This method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. scribd.com

For the analysis of similar oxirane-containing compounds, reversed-phase HPLC is often utilized. sielc.com In this mode, a nonpolar stationary phase is paired with a polar mobile phase. For instance, a study on sodium 3-chloro-2-hydroxypropane-1-sulfonate, a related chlorinated compound, employed a Newcrom BH mixed-mode column with a mobile phase of water and acetonitrile, buffered with ammonium (B1175870) formate (B1220265). sielc.com Detection can be achieved using various detectors, including UV-Vis detectors, which are suitable for compounds with chromophores like the phenyl group in this compound, or Evaporative Light Scattering Detectors (ELSD) for compounds lacking a strong chromophore. sielc.comamazonaws.com

The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. For instance, in the analysis of chloropolyols, an Agilent 1200 HPLC system equipped with a variable wavelength UV-Vis detector was used. amazonaws.com The choice of solvent and buffer is crucial; for example, a mobile phase of methanol (B129727) and water with an ammonium formate buffer has been used for the analysis of sodium 3-chloro-2-hydroxypropane-1-sulfonate. sielc.com

A typical HPLC setup for the analysis of such compounds would include:

| Component | Specification | Purpose |

| Pump | Capable of pressures up to 6000 psi | To force the mobile phase through the column at a constant flow rate. scribd.com |

| Injector | Manual or automated | To introduce a precise volume of the sample into the mobile phase stream. scribd.com |

| Column | e.g., C18, Phenyl-Hexyl | The stationary phase where separation of the analyte from other components occurs. |

| Detector | UV-Vis, ELSD | To detect the analyte as it elutes from the column. |

| Mobile Phase | Acetonitrile/Water, Methanol/Water | The solvent that carries the sample through the column. |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining the enantiomeric excess (ee) is essential, particularly in asymmetric synthesis. uni-muenchen.de Chiral chromatography, a specialized form of HPLC or gas chromatography (GC), is the primary method for separating and quantifying enantiomers. uni-muenchen.deuma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. uni-muenchen.de

For the separation of enantiomers of similar epoxide compounds, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used. For example, a Chiralcel OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), has been successfully used for the enantioselective analysis of related compounds. amazonaws.comnih.gov The mobile phase typically consists of a mixture of hexane (B92381) and an alcohol like 2-propanol or ethanol. nih.govrsc.org

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. uma.es The use of a suitable detector, such as a UV detector, is necessary for accurate quantification. uma.es

A study on the enantioselective synthesis of mexiletine (B70256) analogues determined the enantiomeric excess by HPLC using a Chiralcel OD-H column with a mobile phase of 9:1 hexane:2-propanol. nih.gov In another example, the enantiomeric purity of pharmaceutical precursors was determined using DEX (cyclodextrin-based) columns, which are effective for separating chiral compounds without derivatization. gcms.cz

| Parameter | Typical Conditions for Chiral HPLC |

| Chiral Stationary Phase | Chiralcel OD-H, Chiralpak AD-H, β-DEX |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

Quantitative Analysis of Oxirane Content

The oxirane content, which represents the amount of the epoxide functional group, is a critical parameter for assessing the purity and reactivity of this compound. Both titrimetric and spectroscopic methods are employed for this purpose.

Titrimetric methods are classic chemical analysis techniques for determining the concentration of a substance. For epoxides, methods involving ring-opening by hydrohalogen acids are common. sci-hub.se One such method involves the reaction of the epoxide with an excess of a standardized solution of hydrochloric acid (HCl) in a suitable solvent like diethyl ether. scribd.com The unreacted HCl is then back-titrated with a standard solution of sodium hydroxide (B78521). scribd.com The amount of HCl that reacted with the epoxide is determined by the difference, which is then used to calculate the oxirane content. scribd.com

Another widely used method is the direct titration with hydrogen bromide (HBr) in acetic acid. acs.org This method is often preferred for its speed and simplicity. The epoxide reacts with HBr, and the endpoint is typically detected using a visual indicator or potentiometrically.

The American Society for Testing and Materials (ASTM) D1652 standard is a common titrimetric method for determining the oxirane oxygen content in epoxidized oils. iccm-central.org This method involves the titration of the sample with a standardized solution of perchloric acid in glacial acetic acid. iccm-central.org

| Titrimetric Method | Reagent | Principle |

| Hydrochloric Acid Titration | HCl in diethyl ether | Back-titration of excess HCl after reaction with the epoxide. scribd.com |

| Hydrogen Bromide Titration | HBr in acetic acid | Direct titration of the epoxide with HBr. acs.org |

| Perchloric Acid Titration | Perchloric acid in glacial acetic acid | Direct titration, often used for epoxidized oils. iccm-central.orgresearchgate.net |

Spectroscopic methods, particularly Fourier Transform Infrared (FTIR) spectroscopy, offer a non-destructive and rapid means for quantifying oxirane content. researchgate.netscielo.br The epoxide ring has characteristic absorption bands in the infrared spectrum. The C-O-C stretching vibration of the oxirane ring typically appears in the region of 850-950 cm⁻¹ and around 1250 cm⁻¹. scielo.brresearchgate.net

For quantitative analysis, the intensity of a specific oxirane absorption band is measured and correlated with the concentration using a calibration curve prepared from standards of known concentration. scielo.brresearchgate.net The band at around 915 cm⁻¹ is often used as the analytical band to monitor the consumption of the epoxide ring during reactions. scielo.br Near-infrared (NIR) spectroscopy can also be utilized, with the analytical band for the epoxy group often found around 4530 cm⁻¹. researchgate.net

The accuracy of spectroscopic quantification can be affected by the sample matrix and the presence of interfering substances. Therefore, careful selection of the analytical band and proper baseline correction are crucial. scielo.br

| Spectroscopic Technique | Analytical Band (cm⁻¹) | Principle |

| FTIR (Mid-Infrared) | ~915 cm⁻¹ (asymmetric ring stretch) | Measurement of the absorbance of the characteristic epoxide ring vibration. scielo.br |

| FTIR (Mid-Infrared) | ~840 cm⁻¹ (symmetric ring stretch) | Alternative band for epoxide quantification. |

| NIR | ~4530 cm⁻¹ (combination band) | Measurement of overtone or combination bands of the epoxide group. researchgate.net |

Applications of 3 Chloro 3 Phenyloxiran 2 One in Advanced Organic Synthesis

As a Versatile Synthetic Building Block

The inherent reactivity of 3-Chloro-3-phenyloxiran-2-one, stemming from significant ring strain and the influence of its substituents, marks it as a potent and versatile synthetic building block. Epoxides are well-established as valuable intermediates in organic synthesis due to their ability to react with a wide array of nucleophiles, leading to ring-opened products with high regioselectivity and stereoselectivity. iucr.orgresearchgate.netunifi.it The α-lactone structure of this compound suggests an even greater electrophilicity at its carbonyl carbon and the quaternary α-carbon.

The combination of the chloro, phenyl, and lactone functionalities within a single small molecule allows for the introduction of a complex and synthetically useful motif in a single step. Nucleophilic attack can proceed in several ways, such as at the carbonyl carbon leading to acyl addition, or at the C3 carbon causing ring-opening. This versatility makes it a powerful, albeit fleeting, tool for constructing polyfunctional compounds. researchgate.net The Darzens condensation is a classic method for synthesizing α,β-epoxy carbonyl compounds, highlighting the general utility of this class of molecules as synthetic precursors. iucr.orgresearchgate.net

Intermediate in the Synthesis of Complex Organic Molecules

Due to its high reactivity, this compound is primarily envisioned as a transient intermediate generated in situ for the synthesis of more complex molecules. The generation from a precursor, such as an α-chloromandelic acid derivative, would be immediately followed by its reaction with a desired nucleophile present in the reaction mixture. This strategy avoids the challenges of isolating the unstable α-lactone while harnessing its synthetic potential.

Optically active epoxides are crucial building blocks in the synthesis of biologically active compounds and pharmaceuticals. iucr.orgresearchgate.net By analogy, chiral this compound, if generated enantioselectively, could serve as a key intermediate in the asymmetric synthesis of complex targets. Its reaction would install a chiral quaternary center containing a chlorine atom, a feature present in some natural products and pharmacologically active molecules. The table below shows examples of related, stable chloro-oxirane compounds that have been synthesized and characterized, illustrating the types of structures that could be accessed.

Table 1: Examples of Synthesized Chloro-Oxirane Derivatives

| Compound Name | Molecular Formula | Application/Synthesis Method | Reference |

|---|---|---|---|

| (2R,3R)-2-chloro-3-phenyloxiran-2-yl)(1-methyl-1H-pyrrol-2-yl)methanone | C₁₄H₁₂ClNO₂ | Synthesized via Darzens condensation. | rsc.org |

| (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone | C₂₄H₁₄ClNNaO₂ | Prepared by Darzens reaction; shows biological activity. | researchgate.net |

| (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone | C₁₅H₁₁ClO₂ | A stable analog used in synthetic studies. | chemscene.com |

Role in Heterocyclic Chemistry

Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. clockss.orgnih.govsciencepublishinggroup.com The strained ring of this compound makes it an excellent candidate for reactions leading to the formation of heterocyclic systems. Ring-opening of the lactone by a dinucleophile, or by a nucleophile containing another reactive functional group, would generate a linear precursor poised for subsequent intramolecular cyclization.

For instance, reaction with a nitrogen-based nucleophile like hydrazine (B178648) or a substituted amine could yield an α-chloro-α-phenyl-α-hydroxy acid hydrazide or amide. This intermediate could then cyclize to form various five- or six-membered nitrogen-containing heterocycles. Similarly, reactions with sulfur or oxygen nucleophiles could pave the way for sulfur- or oxygen-containing rings. The transformation of related (2-chloro-3-aryloxiran-2-yl)(aryl)methanones into 3-chloro-1,2-diones, which are themselves precursors to heteroaromatics like quinoxalines, demonstrates the utility of chloro-oxiranes in heterocyclic synthesis. rsc.org

Precursor for Carbonyl Compounds and Other Functionalities

One of the most significant predicted reactions of this compound is its decarboxylation. α-Lactones are known to readily lose carbon dioxide to form carbenes or ketenes. In this case, the expulsion of CO₂ would generate phenylchloroketene, a highly reactive and versatile ketene (B1206846).

Predicted Decarboxylation Reaction

This compound → Phenylchloroketene + CO₂

Phenylchloroketene is a powerful synthetic intermediate that can undergo [2+2] cycloadditions with alkenes and imines to form cyclobutanones and β-lactams, respectively. It also reacts readily with nucleophiles like alcohols and amines to produce α-chlorophenylacetic acid esters and amides. This pathway represents a significant application, transforming the transient α-lactone into a range of stable and synthetically important carbonyl compounds.

Furthermore, direct nucleophilic attack on the lactone ring without decarboxylation provides another route to functionalized carbonyl compounds. For example, hydrolysis would yield α-chloromandelic acid, while alcoholysis would produce the corresponding esters. The thermal rearrangement of related chloro-oxiranes to afford 1,3-diaryl-3-chloropropane-1,2-diones suggests that this compound could also be a precursor to various dicarbonyl compounds under specific conditions. rsc.org

Challenges and Future Research Directions in 3 Chloro 3 Phenyloxiran 2 One Chemistry

Development of Greener Synthetic Pathways

The traditional synthesis of related α-chloro-β-lactones often involves multi-step procedures and the use of hazardous reagents. A primary challenge is the development of more environmentally benign and atom-economical routes to 3-Chloro-3-phenyloxiran-2-one. Future research should focus on pathways that minimize waste and avoid toxic chemicals.

One promising avenue is the direct, catalytic asymmetric chlorination and cyclization of a suitable precursor, such as phenylmalonic acid or its derivatives. The use of greener oxidizing agents, like hydrogen peroxide or even molecular oxygen in conjunction with a suitable catalyst, could replace traditional, more hazardous halogenating agents. dnu.dp.ua Furthermore, exploring solvent-free reaction conditions or the use of recyclable ionic liquids could significantly improve the environmental footprint of the synthesis. core.ac.uk The development of one-pot procedures, where multiple transformations occur in a single reaction vessel, would also contribute to a greener synthesis by reducing the need for intermediate purification steps and minimizing solvent usage. core.ac.ukorganic-chemistry.org

| Precursor Example | Potential Greener Reagent | Benefit |

| Phenylacetic acid derivatives | Mg-enolate dianion | One-step synthesis, avoids esterification organic-chemistry.org |

| α,β-Unsaturated acids | Hypochlorous acid (in a two-phase system) | Direct conversion to α-chloro-β-lactones researchgate.net |

| Diols | Air (with Cu/nitroxyl catalysts) | Use of ambient air as oxidant acs.org |

| Vegetable Oils | In situ generated peroxy acids | Renewable feedstock, green platform acs.org |

This table presents analogous greener strategies that could be adapted for the synthesis of this compound.

Exploration of Novel Reactivity and Transformation Pathways

The high degree of ring strain and the presence of both an electrophilic carbonyl carbon and a susceptible oxirane ring suggest that this compound possesses rich and varied reactivity. While the chemistry of simpler epoxides and β-lactones is well-documented, the interplay of the chloro and phenyl substituents on this α-lactone ring is largely unexplored.

Future work should systematically investigate the reactivity of this compound with a wide array of nucleophiles. The regioselectivity of nucleophilic attack is a key question: will attack occur at the carbonyl carbon, leading to acyl substitution, or at one of the oxirane carbons, resulting in ring-opening? The phenyl group may electronically influence the stability of potential cationic intermediates, while the chloro group acts as a leaving group and a powerful electron-withdrawing group. Acid-catalyzed rearrangements are also a fertile ground for discovery. For instance, Lewis acid activation could promote a Meinwald-type rearrangement, potentially leading to α-chloro-β-keto phenylacetaldehydes, or other novel molecular skeletons. acs.org The exploration of these pathways could unlock new synthetic routes to complex, highly functionalized molecules.

Design of Catalytic Systems for Enhanced Selectivity

Given the chirality of this compound, the development of catalytic systems that can control its stereoselective synthesis and reactions is of paramount importance. The ability to selectively produce one enantiomer over the other is crucial for applications in medicinal chemistry and materials science.

Future research should focus on the design of chiral catalysts for both the formation and transformation of the oxiranone ring. For its synthesis, chiral phase-transfer catalysts could be employed in the cyclization step to induce enantioselectivity. mdpi.com For its subsequent reactions, chiral Lewis acids or organocatalysts could be used to control the stereochemical outcome of nucleophilic additions or rearrangements. For example, a chiral copper-BINAP system, which has been successful in the enantioselective conjugate reduction of α,β-unsaturated lactones, could potentially be adapted for reactions involving this compound. Current time information in Bangalore, IN. Similarly, nickel-catalyzed enantioselective allylic alkylations, which have been demonstrated for other lactones, could be explored to introduce new chiral centers. nih.gov

| Catalytic System Type | Potential Application | Desired Outcome | Analogous System Reference |

| Chiral Lewis Acid (e.g., Cu(OTf)2 with chiral ligands) | Reaction with ketene (B1206846) silyl (B83357) acetals | Enantioselective synthesis of functionalized lactones | nih.gov |

| Iridium-SpiroPAP Catalyst | Asymmetric hydrogenation | Access to chiral diols via dynamic kinetic resolution | researchgate.net |

| Nickel-Chiral Bisphosphine Catalyst | Allylic alkylation with allylic alcohols | Construction of α-quaternary lactones | nih.gov |

| Organocatalysts (e.g., Proline-based) | Domino epoxidation/Passerini reaction | Synthesis of epoxy-α-acyloxycarboxamides | nih.gov |

This table illustrates catalytic systems from related chemistries that could be investigated for the stereocontrolled synthesis and transformation of this compound.

Computational Predictions for Directed Synthesis and Reactivity Control

The transient and often unstable nature of strained intermediates like α-lactones makes their experimental study challenging. Theoretical and computational chemistry offers a powerful toolkit to predict the properties and reactivity of this compound, thereby guiding and accelerating experimental efforts. nih.gov

Future computational studies should focus on several key areas. Firstly, calculating the ring strain energy can provide a quantitative measure of the molecule's inherent reactivity. acs.org Density Functional Theory (DFT) calculations can be used to model the transition states of various potential reaction pathways, such as nucleophilic attack or thermal rearrangement. dnu.dp.uanih.gov This can help predict which products are likely to form under different conditions. For example, computational studies on the rearrangement of α-lactones to β-lactones have provided valuable mechanistic insights that would be difficult to obtain experimentally. researchgate.net Furthermore, in silico modeling can aid in the design of chiral catalysts by predicting how different catalyst structures will interact with the substrate to favor the formation of a specific enantiomer. nih.gov

Integration into Multicomponent Reactions and Cascade Processes

A significant future direction would be to design cascade reactions that are initiated by the selective ring-opening of this compound. nih.gov For instance, the ring-opening by a nucleophile could generate a reactive intermediate that then participates in a subsequent intramolecular cyclization or another intermolecular reaction. The presence of the phenyl and chloro groups provides additional handles for directing these subsequent transformations. Epoxide-opening cascades have been used to synthesize complex polyether natural products, and a similar strategy could be envisioned starting from this functionalized oxiranone. core.ac.uknih.govnih.gov The development of such cascade reactions would represent a significant step forward in harnessing the synthetic potential of this strained heterocycle, enabling the rapid assembly of novel and complex molecular frameworks. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.